4-(Furan-2-YL)-3-methylbenzoic acid
Description
4-(Furan-2-YL)-3-methylbenzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Properties
IUPAC Name |
4-(furan-2-yl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-7-9(12(13)14)4-5-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLGJDJSUBSKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688500 | |
| Record name | 4-(Furan-2-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-66-0 | |
| Record name | 4-(Furan-2-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-YL)-3-methylbenzoic acid typically involves the formation of the furan ring followed by its attachment to the benzoic acid structure. One common method involves the bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures. This intermediate undergoes further reactions to yield the desired furan derivative .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxymethylfurfural. These compounds can be converted into various furan derivatives through processes like aldol condensation and catalytic hydrogenation . The scalability and economic viability of these methods make them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-YL)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
4-(Furan-2-YL)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and resins.
Mechanism of Action
The mechanism of action of 4-(Furan-2-YL)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
5-Hydroxymethylfurfural: Another biomass-derived furan compound with similar reactivity.
Benzofuran Derivatives: Compounds with a fused benzene and furan ring structure, exhibiting similar biological activities.
Uniqueness
4-(Furan-2-YL)-3-methylbenzoic acid is unique due to its specific structure, which combines a furan ring with a benzoic acid moiety.
Biological Activity
4-(Furan-2-YL)-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a furan ring and a methyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H10O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 1261960-66-0
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including 4-(Furan-2-YL)-3-methylbenzoic acid, exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Several studies have investigated the anticancer properties of benzoic acid derivatives. For instance, compounds similar to 4-(Furan-2-YL)-3-methylbenzoic acid have shown cytotoxic effects in cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). These effects are often attributed to the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to modulate immune responses by affecting cytokine production and T-cell populations. Specifically, it may enhance regulatory T-cell populations, which could be beneficial in managing inflammatory diseases .
The biological activity of 4-(Furan-2-YL)-3-methylbenzoic acid is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for cancer cell survival.
- Cell Signaling Modulation : It can affect signaling pathways related to inflammation and immune response, potentially leading to altered cellular behavior in immune cells .
Case Studies
- Antimicrobial Activity : A study evaluating various benzoic acid derivatives found that 4-(Furan-2-YL)-3-methylbenzoic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL .
- Cytotoxicity Assays : In assays involving Hep-G2 and A2058 cell lines, concentrations of 5 µM resulted in over 50% inhibition of cell viability, indicating strong anticancer potential.
- Immunomodulatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant increase in CD4+ regulatory T-cells and FoxP3 expression levels compared to controls, suggesting its role in modulating immune responses .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
